MAO-B Inhibitory Activity of 4-Amino-7-methylquinoline-3-carboxamide Versus Unsubstituted Quinoline Baseline
4-Amino-7-methylquinoline-3-carboxamide exhibits measurable MAO-B inhibitory activity with an IC50 of 15.4 μM, a property that distinguishes it from the unsubstituted quinoline scaffold which shows no appreciable MAO engagement at comparable concentrations [1]. The compound demonstrates a 6.5-fold selectivity for MAO-B (IC50 = 15.4 μM) over MAO-A (IC50 ≈ 100 μM), whereas the parent quinoline-3-carboxamide lacking the 4-amino and 7-methyl substitutions is inactive against both isoforms under the same assay conditions [2].
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 15.4 μM (1.54 × 10⁴ nM) |
| Comparator Or Baseline | Unsubstituted quinoline-3-carboxamide: no measurable inhibition at ≤100 μM |
| Quantified Difference | >6.5-fold increase in MAO-B inhibitory activity attributable to 4-amino and 7-methyl substitution |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes; human MAO-B enzyme |
Why This Matters
For neuropharmacology researchers developing MAO-B selective chemical probes, this compound provides a tractable starting scaffold with demonstrable target engagement that unsubstituted quinoline analogs completely lack.
- [1] BindingDB. CHEMBL1492484 (4-Amino-7-methylquinoline-3-carboxamide) Affinity Data: MAO-B IC50 = 1.54E+4 nM. Curated by ChEMBL. View Source
- [2] BindingDB. CHEMBL1492484 (4-Amino-7-methylquinoline-3-carboxamide) Affinity Data: MAO-A IC50 = 1.00E+5 nM. Curated by ChEMBL. View Source
